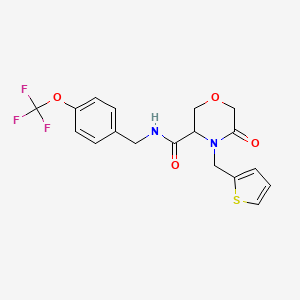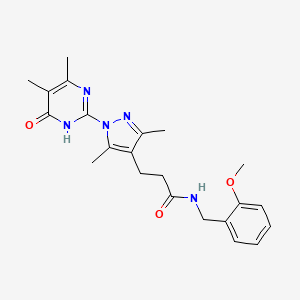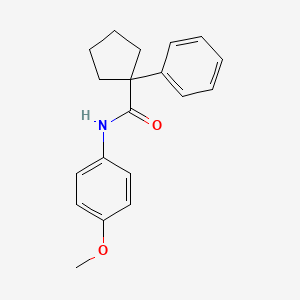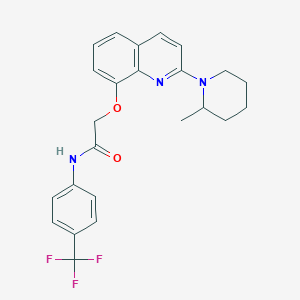
2-((2-(2-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((2-(2-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C24H24F3N3O2 and its molecular weight is 443.47. The purity is usually 95%.
BenchChem offers high-quality 2-((2-(2-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-(2-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural and Coordination Chemistry
Spatial Orientations and Anion Coordination Quinoline derivatives, including those structurally related to the compound , exhibit interesting coordination behaviors with anions. These behaviors result from specific spatial orientations of the amide derivatives, contributing to the formation of channel-like structures through self-assembly via weak interactions. This property is significant for designing molecular sensors and materials with specific anion recognition capabilities (Kalita & Baruah, 2010).
Luminescent Properties and Sensor Development The development of chemosensors based on quinoline derivatives has been explored for monitoring metal ions like Zn2+ in living cells and aqueous solutions. These sensors, designed with quinoline as the fluorophore, show significant fluorescence enhancement upon interaction with Zn2+, making them useful for biological and environmental monitoring (Park et al., 2015).
Biomedical Applications
Antitubercular Activity Compounds featuring the quinolin-4-yloxy acetamide motif have demonstrated potent in vitro and in vivo antitubercular activities against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. These findings indicate the potential of these derivatives as candidates for developing new therapeutic agents for tuberculosis treatment (Pissinate et al., 2016).
Anti-Inflammatory and Antiviral Properties The therapeutic efficacy of anilidoquinoline derivatives in treating viral infections, such as Japanese encephalitis, has been demonstrated, showing significant antiviral and antiapoptotic effects. This suggests the potential of such compounds in antiviral therapy, especially for diseases with limited treatment options (Ghosh et al., 2008).
properties
IUPAC Name |
2-[2-(2-methylpiperidin-1-yl)quinolin-8-yl]oxy-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F3N3O2/c1-16-5-2-3-14-30(16)21-13-8-17-6-4-7-20(23(17)29-21)32-15-22(31)28-19-11-9-18(10-12-19)24(25,26)27/h4,6-13,16H,2-3,5,14-15H2,1H3,(H,28,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMSXMWLKZVLTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=C(C=C4)C(F)(F)F)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(2-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-(trifluoromethyl)phenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

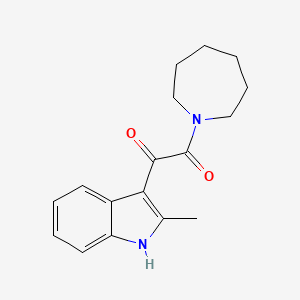
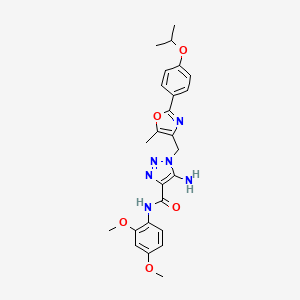

![8-(3,4-dichlorophenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol](/img/structure/B2397743.png)
![(2E)-2-[(2,4-dichlorophenyl)methylidene]-4-methyl-3-oxo-4-(1,2,4-triazol-1-yl)pentanenitrile](/img/structure/B2397745.png)
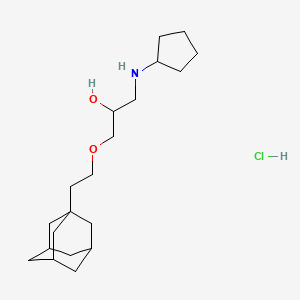
![7-(2,3-dimethoxyphenyl)-2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2397751.png)


